2,3-Dibromo-6-iodotoluene
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Overview
Description
2,3-Dibromo-6-iodotoluene: is an organohalogen compound with the molecular formula C7H5Br2I It is a derivative of toluene where two bromine atoms and one iodine atom are substituted at the 2nd, 3rd, and 6th positions of the benzene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the electrophilic aromatic substitution reaction, where toluene is treated with bromine and iodine in the presence of a catalyst. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Iron(III) chloride or aluminum chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-6-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in ether.
Major Products:
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 2,3-dibromo-6-iodobenzoic acid.
Reduction: Formation of 2,3-dibromotoluene.
Scientific Research Applications
Chemistry: 2,3-Dibromo-6-iodotoluene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-iodotoluene involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The presence of both bromine and iodine atoms allows for unique electronic and steric effects, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 2,3-Dibromo-5-iodotoluene
- 2,4-Dibromo-6-iodotoluene
- 3,5-Dibromo-2-iodotoluene
Comparison: Compared to its analogs, 2,3-Dibromo-6-iodotoluene exhibits distinct reactivity due to the specific positioning of the halogen atoms. This unique arrangement allows for selective functionalization and makes it a valuable compound in synthetic chemistry. Its reactivity profile differs from other dibromo-iodotoluenes, providing opportunities for the development of novel compounds with tailored properties.
Properties
CAS No. |
1160574-00-4 |
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Molecular Formula |
C7H5Br2I |
Molecular Weight |
375.83 g/mol |
IUPAC Name |
1,2-dibromo-4-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H5Br2I/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 |
InChI Key |
YGEUFGRQBXIUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)Br)I |
Origin of Product |
United States |
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